molecular formula C20H12FN3O4 B4703074 (Z)-2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

(Z)-2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B4703074
M. Wt: 377.3 g/mol
InChI Key: VHNWFNMVTWDZPS-KAMYIIQDSA-N
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Description

(Z)-2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is a complex organic compound that features a cyano group, a fluorophenyl group, and a nitrophenyl group attached to a furan ring

Properties

IUPAC Name

(Z)-2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FN3O4/c21-15-3-5-16(6-4-15)23-20(25)14(12-22)11-18-9-10-19(28-18)13-1-7-17(8-2-13)24(26)27/h1-11H,(H,23,25)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNWFNMVTWDZPS-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step often involves nitration reactions using nitric acid or other nitrating agents.

    Addition of the fluorophenyl group: This can be done through electrophilic aromatic substitution reactions.

    Formation of the cyano group: This step typically involves the use of cyanating agents such as cyanogen bromide or sodium cyanide.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

(Z)-2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

(Z)-2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the nitrophenyl and fluorophenyl groups can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to (Z)-2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(Z)-2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

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